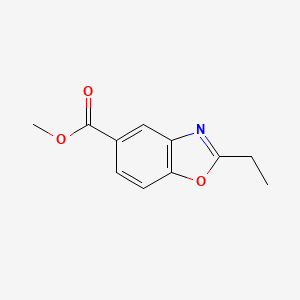

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

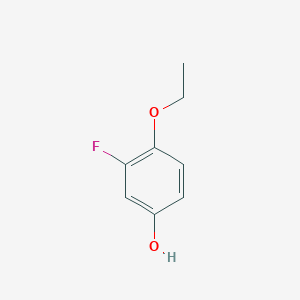

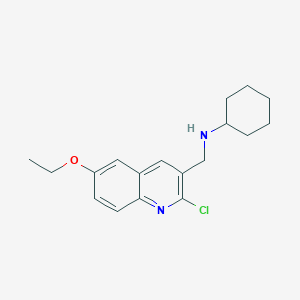

“Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . The structure of this compound is characterized by strong C-H⋯N and weak C-H⋯O hydrogen bonds, and further stabilized by C-O⋯π interactions .

Molecular Structure Analysis

The molecular structure of “Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate” is characterized by strong C-H⋯N and weak C-H⋯O hydrogen bonds, and further stabilized by C-O⋯π interactions . The stacking molecules are slipped in the lengthwise and widthwise directions and are linked by π-π interactions .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate” have been studied in the context of its antimicrobial and anticancer activities . The presence of electron-withdrawing groups improved the antimicrobial activity against certain bacteria and fungi .Physical And Chemical Properties Analysis

“Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate” is a solid compound with a melting point of 44 - 45 degrees Celsius . Its molecular weight is 205.21 .科学的研究の応用

Cancer Research

“Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate” and its derivatives have been explored as potential components in cancer treatment. Specifically, benzoxazole derivatives have been implicated as key components in cancer aggressiveness, metastasis, and poor prognosis. They serve as chemical tools to further explore the biology of enzymes like EZH2, which is a histone lysine methyltransferase involved in cancer development .

Antimicrobial Agents

Benzoxazole compounds have shown promise as antimicrobial agents. Some derivatives have demonstrated potent antifungal activity against species like A. niger and C. albicans, which suggests that “Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate” could be used in the synthesis of new antimicrobial drugs .

HIV Treatment

The benzoxazole scaffold is utilized in the synthesis of HIV-reverse transcriptase inhibitors. For instance, 2-Methylbenzoxazole has been used in the synthesis of L-696,299, an inhibitor that targets HIV-reverse transcriptase . This indicates potential applications for “Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate” in HIV drug development.

Drug Discovery Core Scaffold

Benzoxazoles are widely used in drug research and development due to their core scaffold structure which plays a significant role in drug discovery. “Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate”, with its benzoxazole core, could be a valuable compound in the design of new therapeutic drugs .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

将来の方向性

The future directions for the study of “Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate” and similar compounds could involve further exploration of their pharmacological activities. Benzoxazole derivatives have shown promise in various areas of medicinal chemistry, and there is potential for the development of new therapeutic agents based on these compounds .

特性

IUPAC Name |

methyl 2-ethyl-1,3-benzoxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMLBUAKZYDTKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594763 |

Source

|

| Record name | Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924862-20-4 |

Source

|

| Record name | Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)